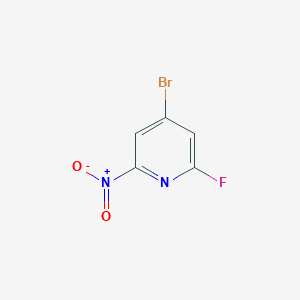

4-Bromo-2-fluoro-6-nitropyridine

説明

特性

分子式 |

C5H2BrFN2O2 |

|---|---|

分子量 |

220.98 g/mol |

IUPAC名 |

4-bromo-2-fluoro-6-nitropyridine |

InChI |

InChI=1S/C5H2BrFN2O2/c6-3-1-4(7)8-5(2-3)9(10)11/h1-2H |

InChIキー |

AFVCHNACDIPFNR-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(N=C1[N+](=O)[O-])F)Br |

製品の起源 |

United States |

準備方法

Bromination of 2-Fluoropyridine

- Reagents: Bromine (Br2) or N-bromosuccinimide (NBS)

- Conditions: Carried out in solvents such as acetonitrile or dichloromethane, often at ambient or slightly elevated temperatures.

- Mechanism: Electrophilic aromatic substitution targeting the 4-position due to electronic and steric factors of the pyridine ring and existing substituents.

- Outcome: Formation of 4-bromo-2-fluoropyridine as an intermediate.

Nitration at the 6-Position

- Reagents: Mixed acid system, typically nitric acid (HNO3) and sulfuric acid (H2SO4)

- Conditions: Low temperature control (-5 °C to +5 °C) to avoid over-nitration and to direct substitution selectively to the 6-position.

- Notes: The amino or fluoro substituent influences the orientation and rate of nitration. The amino group can be temporarily protected or converted to a meta-directing group via salt formation to improve selectivity.

- Outcome: Formation of 4-bromo-2-fluoro-6-nitropyridine or closely related intermediates.

Fluorination via Diazotization and Sandmeyer-Type Reactions

- Starting from amino derivatives: Aminopyridine intermediates can be converted to diazonium salts, which upon reaction with fluoride sources (e.g., anhydrous hydrogen fluoride) yield fluorinated pyridine derivatives.

- Reagents: Sodium nitrite (NaNO2) for diazotization, anhydrous hydrogen fluoride (HF) for fluorination.

- Conditions: Low temperatures (8–12 °C during fluorination, cooling below -5 °C for diazotization) to control reaction rate and selectivity.

- Advantages: This method allows introduction of fluorine at specific positions with high regioselectivity and yield.

Light-Induced Bromination for Benzyl Bromide Analogues (Related Methodology)

- A related method for preparing 2-fluoro-4-bromo benzyl bromide involves light-induced bromination under UV illumination (>3000 Å), reflux at 160–180 °C, and controlled bromine addition. This method enhances yield and purity, demonstrating advanced control in halogenation steps that could be analogous for pyridine derivatives.

Representative Synthesis Scheme

| Step | Reactants / Intermediates | Reagents / Conditions | Product / Intermediate | Yield / Notes |

|---|---|---|---|---|

| 1 | 2-Fluoropyridine | Bromine or NBS in acetonitrile or DCM | 4-Bromo-2-fluoropyridine | High regioselectivity |

| 2 | 4-Bromo-2-fluoropyridine | Mixed acid nitration (HNO3/H2SO4), -5 to +5 °C | 4-Bromo-2-fluoro-6-nitropyridine | Controlled temperature critical |

| 3 | Amino- or nitro-substituted pyridine | Diazotization (NaNO2), fluorination (anhydrous HF) | Fluorinated pyridine derivatives | Low temperature, high yield |

| 4 | 4-Bromo-2-fluoro-6-nitropyridine final | Purification by distillation or recrystallization | Pure 4-Bromo-2-fluoro-6-nitropyridine | Purity >95% achievable |

Research Findings and Analysis

- Regioselectivity: The presence of fluorine and nitro groups strongly influences electrophilic substitution patterns on the pyridine ring. Fluorine is ortho/para directing but deactivating, while the nitro group is strongly deactivating and meta-directing. This interplay requires careful control of reaction conditions to achieve the desired substitution pattern.

- Fluorination Techniques: Direct fluorination of pyridine derivatives can be challenging; however, diazotization-fluorination (Blaz-Schiemann reaction) provides a reliable method for introducing fluorine at specific positions with good yields.

- Safety Considerations: Handling of bromine, anhydrous hydrogen fluoride, and mixed acid nitration systems requires stringent safety measures due to their corrosive and toxic nature.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range / Value | Comments |

|---|---|---|

| Bromination Temperature | Room temperature to 50 °C | Solvent choice affects rate and selectivity |

| Nitration Temperature | -5 °C to +5 °C | Low temperature prevents over-nitration |

| Diazotization Temperature | Below 20 °C (often 0–5 °C) | Critical for diazonium salt stability |

| Fluorination Temperature | 8–12 °C (fluorination), -5 to +3 °C (diazotization) | Ensures selective fluorine substitution |

| Reaction Time | 1–2 hours per step | Optimized for complete conversion |

| Purification | Distillation at 60–80 °C under reduced pressure | Achieves high purity final product |

化学反応の分析

Types of Reactions: 4-Bromo-2-fluoro-6-nitropyridine undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine and nitro groups can be substituted by nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atom, forming N-oxides.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

Major Products:

Substitution: Products include derivatives with different functional groups replacing the bromine or nitro groups.

Reduction: The primary product is 4-Bromo-2-fluoro-6-aminopyridine.

Oxidation: The major product is the corresponding N-oxide.

科学的研究の応用

4-Bromo-2-fluoro-6-nitropyridine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of agrochemicals, dyes, and materials with specific electronic properties.

作用機序

The mechanism of action of 4-Bromo-2-fluoro-6-nitropyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of electron-withdrawing groups like nitro and fluorine can enhance the compound’s binding affinity and specificity for certain targets .

類似化合物との比較

Structural and Functional Group Variations

Pyridine Derivatives with Bromine and Nitro Groups

6-Bromo-2-chloro-3-nitropyridine (CAS 1430341-84-6)

- Substituents : Bromine (position 6), chlorine (position 2), nitro (position 3).

- Key Differences : The chlorine atom at position 2 is less electronegative than fluorine, leading to weaker electron-withdrawing effects. The nitro group at position 3 alters regioselectivity in substitution reactions compared to the target compound’s nitro group at position 5. This compound has a structural similarity score of 0.79 to the target .

2-Bromo-6-methyl-4-nitropyridine (CAS 55304-80-8)

- Substituents : Bromine (position 2), methyl (position 6), nitro (position 4).

- Key Differences : The methyl group at position 6 introduces steric hindrance and electron-donating effects, contrasting with the electron-withdrawing nitro group at position 6 in the target compound. This reduces electrophilic reactivity at the para position .

Fluoro-Nitropyridine Derivatives

4-Bromo-5-fluoro-2-hydroxy-3-nitropyridine

- Substituents : Bromine (position 4), fluorine (position 5), hydroxyl (position 2), nitro (position 3).

- Key Differences : The hydroxyl group increases solubility in polar solvents and introduces hydrogen-bonding capability, unlike the fluorine at position 2 in the target compound. The nitro group at position 3 may direct nucleophilic attack to different ring positions .

4-Bromo-5-fluoro-2-nitrophenol (CAS 1016234-87-9) Substituents: Bromine (position 4), fluorine (position 5), nitro (position 2), hydroxyl (position phenol). Key Differences: The phenolic hydroxyl group significantly enhances acidity (pKa ~7–9), making this compound reactive under basic conditions. The target compound lacks such acidic protons, limiting its participation in deprotonation-driven reactions .

Aniline-Based Analogs

4-Bromo-2-fluoro-6-nitroaniline (CAS 517920-70-6)

- Substituents : Bromine (position 4), fluorine (position 2), nitro (position 6), amine (position 1).

- Key Differences : The amine group enables hydrogen bonding and participation in diazotization reactions, which are irrelevant to the pyridine-based target compound. Structural similarity is 0.82, reflecting shared halogen and nitro substitution patterns .

Physicochemical Properties Comparison

Q & A

Basic Research Questions

Q. What are the standard spectroscopic techniques for characterizing 4-Bromo-2-fluoro-6-nitropyridine, and how can computational methods enhance interpretation?

- Answer : Employ FTIR and FT-Raman spectroscopy to analyze vibrational modes and functional groups (e.g., NO₂, C-Br, C-F). For electronic structure validation, use DFT methods like B3LYP/6-311++G** or B3PW91/cc-pVTZ to simulate spectra and compare with experimental data . Computational modeling helps assign ambiguous peaks, such as distinguishing nitro group vibrations from aromatic ring modes.

Q. How can synthetic routes for 4-Bromo-2-fluoro-6-nitropyridine be optimized to improve regioselectivity?

- Answer : Prioritize stepwise functionalization: introduce the nitro group early due to its strong electron-withdrawing effects, which direct subsequent bromination/fluorination. Monitor reaction conditions (e.g., temperature, catalysts) to minimize byproducts. For example, use controlled nitration at low temperatures to avoid over-nitration, followed by halogenation via electrophilic substitution .

Q. What safety protocols are critical when handling 4-Bromo-2-fluoro-6-nitropyridine, especially during hazardous intermediate synthesis?

- Answer : Follow hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled). Use fume hoods, PPE (gloves, goggles), and inert atmospheres for reactions generating toxic gases (e.g., HBr during bromination). Store waste separately and collaborate with certified disposal services to manage halogenated byproducts .

Advanced Research Questions

Q. How can computational DFT studies resolve contradictions between predicted and observed reactivity in electrophilic substitution reactions?

- Answer : Perform Fukui function analysis (using B3LYP/6-311++G**) to map electrophilic/nucleophilic sites. For instance, the nitro group at position 6 may deactivate the pyridine ring, but fluorine at position 2 can create regioselective activation. Compare computed transition states with experimental product ratios to refine mechanistic models .

Q. What strategies address steric hindrance in cross-coupling reactions involving 4-Bromo-2-fluoro-6-nitropyridine?

- Answer : Use bulky ligands (e.g., SPhos) in Suzuki-Miyaura couplings to stabilize palladium intermediates. Optimize solvent polarity (e.g., DMF/H₂O mixtures) to improve solubility of boronic acid partners (e.g., arylboronic acids). For sterically hindered systems, microwave-assisted synthesis can enhance reaction rates .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of 4-Bromo-2-fluoro-6-nitropyridine?

- Answer : Use SHELXL/SHELXT for space-group determination and refinement. For nitro-group conformation analysis, collect high-resolution data (θ > 25°) and validate thermal displacement parameters. Compare bond lengths/angles with DFT-optimized geometries to confirm tautomeric forms or polymorphism .

Q. What methodologies reconcile conflicting data between spectroscopic results and theoretical predictions?

- Answer : Apply multi-technique validation: pair NMR (¹H/¹³C/¹⁹F) with XPS to probe electronic environments. If DFT-predicted IR peaks deviate from experimental data, check for anharmonic effects or solvent interactions. Use contradiction analysis frameworks (e.g., iterative hypothesis testing) to iteratively refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。